molecular formula C17H19N3O3S B5482153 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide

1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide

Cat. No.: B5482153
M. Wt: 345.4 g/mol
InChI Key: ZBLDFIYPJJBIFB-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzenesulfonyl group attached to a piperidine ring, which is further connected to a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs that contain a piperidine ring and a sulfonamide group are used as enzyme inhibitors .

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide can be compared with other sulfonamide derivatives:

    Benzenesulfonic acid: This compound is a simpler sulfonamide with different chemical properties and applications.

    4-Morpholin-4-yl-piperidine-1-carboxylic acid derivatives: These compounds share structural similarities but differ in their biological activities and applications.

    Other benzenesulfonamide derivatives:

Properties

IUPAC Name

1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(19-15-6-10-18-11-7-15)14-8-12-20(13-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12-13H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLDFIYPJJBIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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